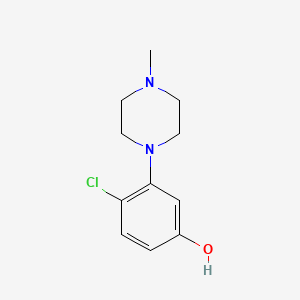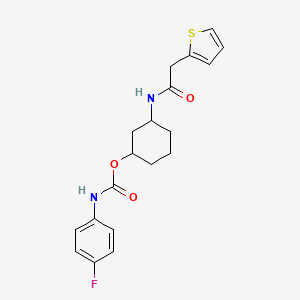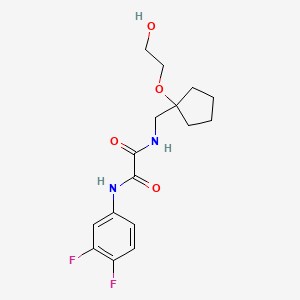
N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is related to a class of compounds used in the synthesis of pharmaceuticals . Specifically, it seems to be related to the synthesis of Ticagrelor, an oral anti-diabetic agent .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including cyclopropanization reaction, obtaining the compound into acid amides, Hofmann degradation, and finally obtaining the type I compound into salt with D mandelic acids . The preparation method also involves CBS asymmetric reduction reactions .Molecular Structure Analysis
The molecular structure of similar compounds involves a cyclopropyl moiety, which is a key intermediate for synthesizing Ticagrelor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 3,4-Difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield a specific acid, which is then converted to a specific chloride by using thionyl chloride in the presence of toluene and pyridine .Aplicaciones Científicas De Investigación
Sorption and Environmental Impact Studies
Research on the sorption of phenoxy herbicides to soil, organic matter, and minerals provides a foundational understanding of how similar compounds interact with environmental components. Werner, Garratt, and Pigott (2012) compiled extensive data on soil-water distribution coefficients for various phenoxy herbicides, highlighting the importance of soil parameters like pH, organic carbon content, and iron oxides in sorption processes. This research offers a framework for investigating the environmental behaviors of complex organic compounds like N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide, particularly their mobility, persistence, and potential for bioaccumulation in soil and water systems (Werner, Garratt, & Pigott, 2012).
Antioxidant Activity and Potential Therapeutic Applications
The study of antioxidants and their capacity assays, as reviewed by Munteanu and Apetrei (2021), offers insights into the methodologies for assessing the antioxidant potential of various compounds. Understanding the mechanisms of action, detection techniques, and the relevance of different assays could be crucial for evaluating the potential therapeutic benefits of N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide, especially if it possesses antioxidant properties. This review encompasses tests based on hydrogen atom transfer reactions and electron transfer, which could be pertinent for assessing the compound's ability to neutralize reactive oxygen species and its implications for diseases associated with oxidative stress (Munteanu & Apetrei, 2021).
Novel Therapeutic Approaches and Drug Development
Exploring new therapeutics for various diseases, such as primary hyperoxaluria type 1, as discussed by Dejban and Lieske (2022), involves innovative treatment strategies including ribonucleic acid interference and potential gastrointestinal oxalate binders. This research into emerging therapies provides a context for considering N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide within drug development pipelines, especially regarding its pharmacodynamics, potential targets, and therapeutic efficacy in model systems or clinical settings (Dejban & Lieske, 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O4/c17-12-4-3-11(9-13(12)18)20-15(23)14(22)19-10-16(24-8-7-21)5-1-2-6-16/h3-4,9,21H,1-2,5-8,10H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSFKQLHAUNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


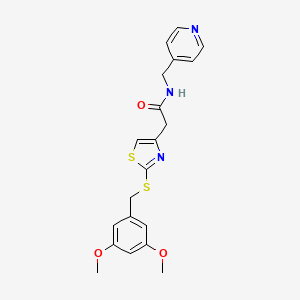
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2648812.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2648813.png)
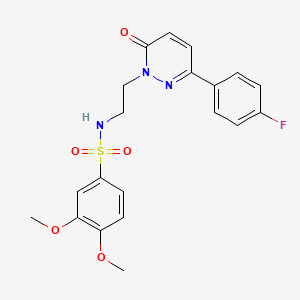
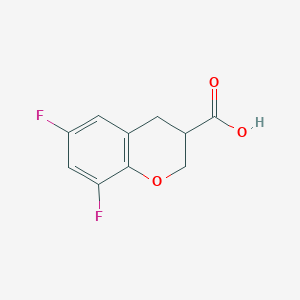
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone](/img/structure/B2648816.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2648818.png)
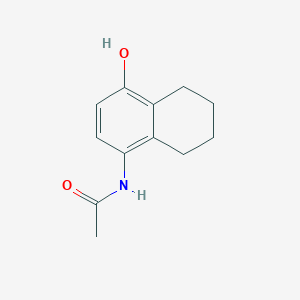

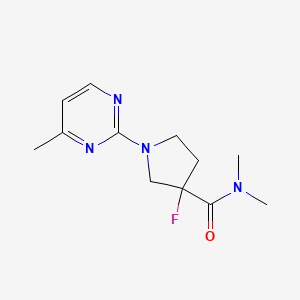
![N-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648830.png)
